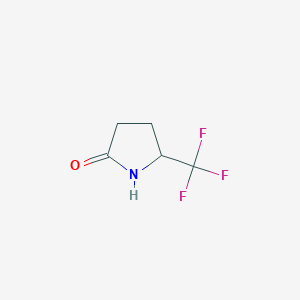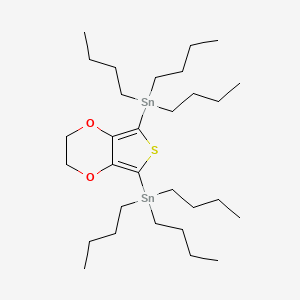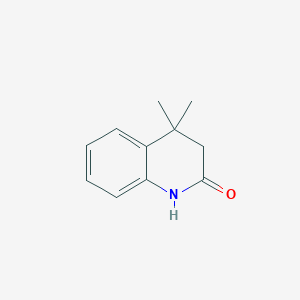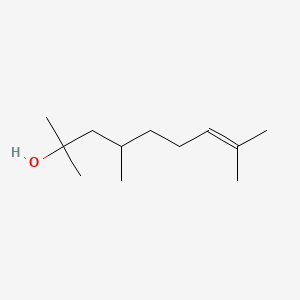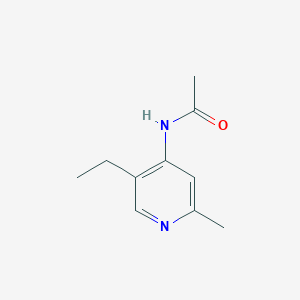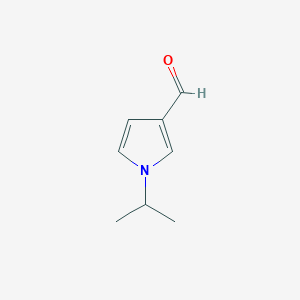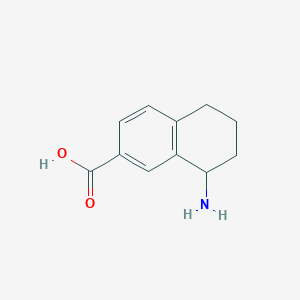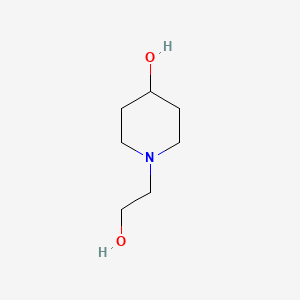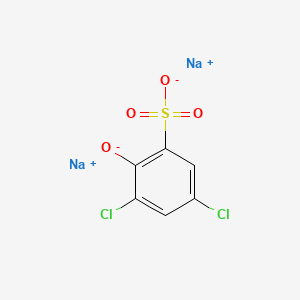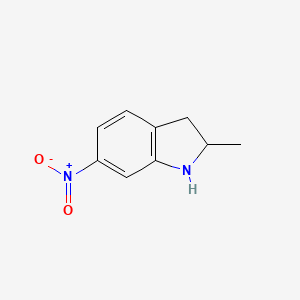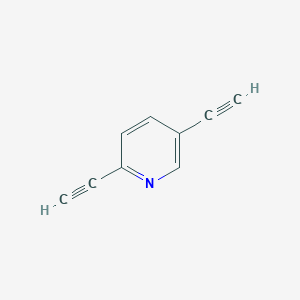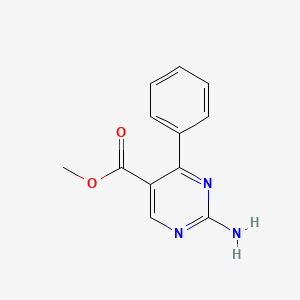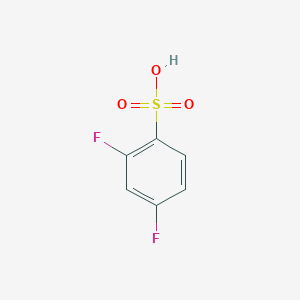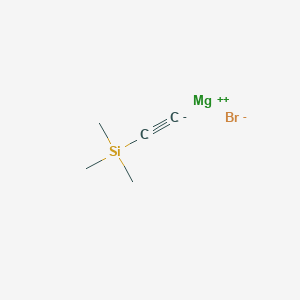
trimethylsilylethynylmagnesium bromide
概要
説明
Trimethylsilylethynylmagnesium bromide is an organometallic compound with the chemical formula C₅H₉BrMgSi. It is a highly reactive reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its nucleophilic and electrophilic properties, making it a versatile tool in various chemical reactions .
準備方法
Trimethylsilylethynylmagnesium bromide is typically prepared using the Grignard reaction. The synthesis involves the reaction of trimethylsilylacetylene with butylmagnesium bromide in tetrahydrofuran (THF) as the solvent. The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen . The general reaction scheme is as follows:
C2H3Si(CH3)3+C4H9MgBr→C5H9BrMgSi(CH3)3
化学反応の分析
Trimethylsilylethynylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in cross-coupling reactions, often mediated by transition metals like palladium or cobalt, to form complex organic molecules
Common reagents used in these reactions include carbonyl compounds, halides, and transition metal catalysts. The major products formed from these reactions are alcohols, alkenes, and other complex organic structures.
科学的研究の応用
Trimethylsilylethynylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used to synthesize various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Material Science: It is employed in the preparation of advanced materials such as dendrimers and organosilicon compounds.
Chemical Biology: It is used in the synthesis of bioactive molecules and probes for studying biological systems
作用機序
The mechanism of action of trimethylsilylethynylmagnesium bromide involves its nucleophilic attack on electrophilic centers in target molecules. The magnesium atom in the compound acts as a Lewis acid, enhancing the nucleophilicity of the carbon atom bonded to it. This allows the compound to effectively participate in addition and substitution reactions .
類似化合物との比較
Trimethylsilylethynylmagnesium bromide can be compared with other organometallic reagents such as:
Ethylmagnesium bromide: Similar in reactivity but lacks the trimethylsilyl group, making it less versatile in certain reactions.
Butylmagnesium bromide: Used in the synthesis of this compound but has different reactivity due to the absence of the ethynyl group.
Trimethylsilylacetylene: A precursor in the synthesis of this compound, used in different types of reactions
This compound is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer specific reactivity and stability properties.
特性
IUPAC Name |
magnesium;ethynyl(trimethyl)silane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Si.BrH.Mg/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGRXJJELJQXOM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#[C-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrMgSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446055 | |
| Record name | Magnesium, bromo[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61210-52-4 | |
| Record name | Magnesium, bromo[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


